molecular formula C18H23N3OS B5379298 (1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide

(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B5379298
M. Wt: 329.5 g/mol
InChI Key: NHVWISKPCCLQGD-JKSUJKDBSA-N
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Description

(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step often involves amination reactions using reagents such as ammonia or amines.

    Attachment of the benzyl group: This can be done through benzylation reactions using benzyl halides.

    Incorporation of the thiazole moiety: This step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives with different properties.

Properties

IUPAC Name

(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-17(23-12-20-13)11-21(10-14-5-3-2-4-6-14)18(22)15-7-8-16(19)9-15/h2-6,12,15-16H,7-11,19H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVWISKPCCLQGD-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)[C@H]3CC[C@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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